(S)-3-(mercaptomethyl)quinuclidin-3-ol (S)-3-(mercaptomethyl)quinuclidin-3-ol
Brand Name: Vulcanchem
CAS No.: 158568-64-0
VCID: VC21115988
InChI: InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2/t8-/m0/s1
SMILES: C1CN2CCC1C(C2)(CS)O
Molecular Formula: C8H15NOS
Molecular Weight: 173.28 g/mol

(S)-3-(mercaptomethyl)quinuclidin-3-ol

CAS No.: 158568-64-0

Cat. No.: VC21115988

Molecular Formula: C8H15NOS

Molecular Weight: 173.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(mercaptomethyl)quinuclidin-3-ol - 158568-64-0

Specification

CAS No. 158568-64-0
Molecular Formula C8H15NOS
Molecular Weight 173.28 g/mol
IUPAC Name (3S)-3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol
Standard InChI InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2/t8-/m0/s1
Standard InChI Key OBEOJOQKVZXCRH-QMMMGPOBSA-N
Isomeric SMILES C1CN2CCC1[C@](C2)(CS)O
SMILES C1CN2CCC1C(C2)(CS)O
Canonical SMILES C1CN2CCC1C(C2)(CS)O

Introduction

Synthesis and Preparation

Synthetic Routes

The synthesis of (S)-3-(mercaptomethyl)quinuclidin-3-ol typically follows a multi-step approach, beginning with quinuclidine derivatives. The general synthetic route involves:

  • Starting with quinuclidine, a bicyclic amine, as the core structure

  • Functionalization to introduce the necessary substitutions at the 3-position

  • Implementation of stereoselective methods to ensure the (S) configuration

  • Introduction of the mercaptomethyl and hydroxyl groups at the 3-position

The synthesis pathway often includes reaction of quinuclidine derivatives with hydrogen sulfide under controlled conditions, leading to the formation of thiol-containing compounds.

Reaction Conditions

The synthesis requires carefully controlled reaction conditions to achieve the desired stereochemistry and functional group incorporation:

  • Introduction of the mercaptomethyl group: Nucleophilic substitution reactions under basic or neutral conditions

  • Stereoselective control: Utilization of chiral catalysts or starting with a chiral precursor

  • Hydroxylation: Typically performed using oxidation reactions with appropriate reagents

Table 1: Key Reaction Conditions for Synthesis Steps

Synthetic StepReagentsConditionsKey Considerations
Quinuclidine functionalizationAppropriate alkylating agentsRoom temperature to 50°C, inert atmosphereProtecting groups may be necessary
Chiral resolutionChiral catalysts, enzymesMild conditions, pH controlCritical for (S) stereochemistry
Mercaptomethyl introductionHydrogen sulfide or thiolsAqueous NaOH, controlled pHThiol protection may be necessary
HydroxylationOxidizing agentsControlled temperatureSelective oxidation required

Industrial Production Methods

For larger-scale production, several methodologies have been developed:

  • Catalytic Hydrogenation: Using metal catalysts (e.g., platinum, palladium) to introduce the mercaptomethyl group

  • Enzymatic Resolution: Employing enzymes to achieve chiral purity, especially important for the (S) enantiomer

  • Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient large-scale production with better control of reaction parameters

These methods aim to optimize yield, stereoselectivity, and purity while minimizing waste and environmental impact.

Chemical Reactivity

Types of Reactions

(S)-3-(mercaptomethyl)quinuclidin-3-ol can undergo various chemical reactions due to its functional groups:

  • Oxidation Reactions: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones with varying degrees of oxidation

  • Reduction Reactions: The hydroxyl group can be reduced to form corresponding ethers through various reduction pathways

  • Substitution Reactions: The mercaptomethyl group can participate in nucleophilic substitution reactions, creating derivatives with modified properties

  • Complexation Reactions: Both the thiol and hydroxyl groups can coordinate with metals, forming complexes with potential catalytic applications

Common Reagents and Conditions

The reactivity of (S)-3-(mercaptomethyl)quinuclidin-3-ol with different reagents provides opportunities for derivatization:

Table 2: Reagents and Conditions for Key Reactions

Reaction TypeCommon ReagentsTypical ConditionsProducts
OxidationH2O2, m-CPBA0-25°C, organic solventSulfoxides, sulfones
ReductionLiAlH4, NaBH4-78 to 25°C, THF or etherEthers, reduced derivatives
SubstitutionAlkyl halides, acyl chloridesRoom temperature, baseThioethers, thioesters
ComplexationMetal salts (Cu2+, Zn2+)Aqueous or mixed solventsMetal complexes

These reactions demonstrate the versatility of the compound as a building block for more complex structures.

Major Products

The chemical transformations of (S)-3-(mercaptomethyl)quinuclidin-3-ol yield various products with potentially useful properties:

  • Sulfoxides and Sulfones: From oxidation reactions, with applications in asymmetric synthesis

  • Ethers and Reduced Derivatives: From reduction reactions, potentially modifying the biological activity profile

  • Thioethers and Thioesters: From substitution reactions, creating compounds with altered lipophilicity and stability

  • Metal Complexes: From coordination chemistry, with potential applications in catalysis and as structure-directing agents

These derivatives expand the potential applications of the parent compound in medicinal chemistry and materials science.

Biological and Pharmacological Activities

Cholinergic Activity

(S)-3-(mercaptomethyl)quinuclidin-3-ol has demonstrated notable cholinergic properties, making it a compound of interest for treating cognitive disorders such as Alzheimer's disease. Research indicates that this compound may function as a muscarinic agonist, enhancing cognitive function by stimulating cholinergic receptors in the brain.

Case studies suggest that the compound exhibits a favorable therapeutic index in animal models, demonstrating potential efficacy and safety advantages over traditional cholinergic drugs such as physostigmine. Notably, the compound appears to produce less pronounced side effects, which is crucial for the development of long-term treatment regimens for cognitive disorders.

Antibacterial Properties

Recent investigations have highlighted the antibacterial potential of (S)-3-(mercaptomethyl)quinuclidin-3-ol, particularly against gram-negative bacteria. This property is especially relevant in the context of increasing antibiotic resistance.

Table 3: Antibacterial Activity Against Gram-Negative Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
K. pneumoniae16 μg/mL
P. aeruginosa64 μg/mL

The mechanism of antibacterial action may involve the disruption of bacterial cell membranes or interference with essential metabolic pathways, potentially through interaction with bacterial enzymes that are sensitive to thiol compounds.

Cognitive Function Enhancement

Research indicates that (S)-3-(mercaptomethyl)quinuclidin-3-ol may enhance cognitive functions through its interaction with muscarinic receptors in the brain's cortex and hippocampus, regions critical for learning and memory.

In rodent models, administration of this compound resulted in improved performance on tasks assessing learning and memory retention, suggesting its potential as a therapeutic agent for cognitive decline. The compound's ability to modulate cholinergic neurotransmission without excessive peripheral side effects makes it particularly interesting for cognitive enhancement applications.

Mechanism of Action

Molecular Targets

The biological activities of (S)-3-(mercaptomethyl)quinuclidin-3-ol are mediated through various molecular interactions:

  • Muscarinic Receptors: The compound may act as a ligand for muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes, which are involved in cognitive processes

  • Enzymatic Interactions: The thiol group may interact with enzymes containing susceptible amino acids (e.g., cysteine residues) or metal cofactors

  • Bacterial Targets: For antibacterial activity, the compound may inhibit essential bacterial enzymes such as polypeptide deformylase

These molecular interactions form the basis for the compound's observed biological effects.

Structure-Activity Relationships

Several structural features contribute to the bioactivity of (S)-3-(mercaptomethyl)quinuclidin-3-ol:

  • The stereochemistry at the 3-position (S configuration) appears crucial for optimal binding to muscarinic receptors

  • The mercaptomethyl group provides a nucleophilic sulfhydryl that can interact with electrophilic centers in biological targets

  • The hydroxyl group offers hydrogen bonding capabilities, enhancing binding affinity and specificity

  • The rigid quinuclidine scaffold maintains a specific spatial orientation of the functional groups, optimizing interaction with receptors

Understanding these structure-activity relationships is essential for the design of more potent and selective derivatives.

Comparison with Similar Compounds

Related Quinuclidine Derivatives

(S)-3-(mercaptomethyl)quinuclidin-3-ol belongs to a broader family of quinuclidine derivatives with varying substituents and biological activities:

Table 4: Comparison with Related Quinuclidine Derivatives

CompoundKey Structural DifferenceNotable Properties
QuinuclidineLacks substituents at 3-positionBasic scaffold, less biological activity
(S)-3-(hydroxymethyl)quinuclidin-3-olHydroxymethyl instead of mercaptomethylDifferent hydrogen bonding pattern
(S)-3-(methylthio)quinuclidin-3-olMethylthio instead of mercaptomethylMore lipophilic, different reactivity

Each structural modification alters the physicochemical properties and biological activities of these compounds, providing insights into the importance of specific functional groups.

Unique Properties of (S)-3-(mercaptomethyl)quinuclidin-3-ol

What distinguishes (S)-3-(mercaptomethyl)quinuclidin-3-ol from other quinuclidine derivatives is the unique combination of:

  • The stereogenic center with (S) configuration, directing spatial orientation

  • The mercaptomethyl group, providing thiol reactivity and metal-binding capabilities

  • The hydroxyl group, offering hydrogen bonding potential

  • The rigidity of the quinuclidine skeleton, constraining conformational flexibility

This combination of features creates a unique pharmacophore that may explain the compound's particular efficacy in cholinergic and antibacterial applications.

Research Applications and Case Studies

In Vitro Studies

Laboratory investigations of (S)-3-(mercaptomethyl)quinuclidin-3-ol have revealed several important properties:

  • Receptor Binding Assays: Studies demonstrate specific binding to muscarinic receptor subtypes, with selectivity patterns that distinguish it from other cholinergic agents

  • Antibacterial Testing: The compound shows significant inhibition against several bacterial strains, including drug-resistant variants

  • Cell Culture Studies: Effects on neuronal signaling pathways suggest mechanisms beyond direct receptor interactions

These in vitro findings provide the foundation for understanding the compound's biological activities and potential applications.

In Vivo Studies

Animal studies have further elucidated the biological effects of (S)-3-(mercaptomethyl)quinuclidin-3-ol:

  • Cognitive Testing: In behavioral assays conducted on rodent models, the compound showed cognitive-enhancing effects. Animals treated with this compound performed better in maze tests compared to controls.

  • Safety Profiling: Toxicological studies indicate a favorable safety profile compared to other cholinergic compounds, with reduced peripheral cholinergic side effects

  • Pharmacokinetic Analysis: Studies on absorption, distribution, metabolism, and excretion provide insights into the compound's bioavailability and half-life

These in vivo results strengthen the case for further development of the compound as a therapeutic agent.

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